molecular formula C9H11F3N2O B3024040 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol CAS No. 1006480-18-7

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol

Cat. No.: B3024040
CAS No.: 1006480-18-7
M. Wt: 220.19 g/mol
InChI Key: SQOJUANFSKOOLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups .

Scientific Research Applications

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with various enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is unique due to the combination of the trifluoromethyl, cyclopropyl, and ethanol groups, which confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol, a compound with the CAS number 1006480-18-7, is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group and a trifluoromethyl moiety attached to a pyrazole ring. The molecular formula is C9H11F3N4OC_9H_{11}F_3N_4O, with a molecular weight of 248.20 g/mol. The compound's InChI key is KHAWEFXJUZDZDX-UHFFFAOYSA-N, indicating its unique structural identity.

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves reactions of hydrazones with various electrophiles. Recent advances in synthetic methodologies have allowed for improved yields and regioselectivity in the formation of these compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including HeLa and A375 cells. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory properties. They may exert these effects by modulating inflammatory pathways and reducing cytokine production. For example, similar compounds have shown promise in reducing inflammation in animal models of arthritis .

Neuroprotective Activity

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent anticancer activity .
  • Inflammation Model : In a murine model of inflammation, treatment with a similar pyrazole compound resulted in a significant reduction in paw edema and inflammatory cytokines compared to controls .
  • Neuroprotection : In vitro studies showed that certain pyrazole derivatives could significantly reduce neuronal cell death induced by oxidative agents, suggesting potential applications in treating neurodegenerative conditions .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleIC50/EffectReference
AnticancerPyrazole derivative (similar)IC50 = 0.36 µM (CDK2)
Anti-inflammatoryRelated pyrazoleSignificant reduction in edema
NeuroprotectiveSimilar pyrazole derivativeReduced oxidative stress-induced cell death

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h5-6,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJUANFSKOOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.